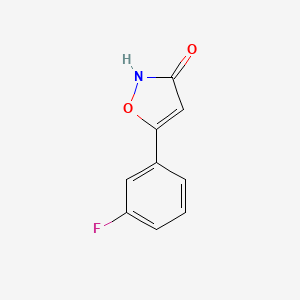

5-(3-Fluorophenyl)isoxazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Fluorophenyl)isoxazol-3-ol is a chemical compound with the molecular formula C9H6FNO2. It is part of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the isoxazole ring . This reaction can be catalyzed by various agents, including copper (I) or ruthenium (II) catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Microwave-assisted synthesis and catalyst-free methods are among the techniques being investigated for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)isoxazol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3-Fluorophenyl)isoxazol-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)isoxazol-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Fluorophenyl)isoxazol-5-amine

- 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde

- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Uniqueness

5-(3-Fluorophenyl)isoxazol-3-ol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields .

Biological Activity

5-(3-Fluorophenyl)isoxazol-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with fluorinated phenyl groups. The introduction of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, making them more suitable for drug development. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer activity. For instance, studies have shown that fluorophenyl-isoxazole derivatives can inhibit cancer cell proliferation across various lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cells. The compound's effectiveness was evaluated using MTS assays, revealing IC50 values that suggest potent antiproliferative effects:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | 34.64 |

| This compound | HeLa | 15.00 |

| This compound | MCF-7 | 28.00 |

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its anticancer effects includes apoptosis induction and cell cycle arrest. Studies have demonstrated that this compound can lead to G2-M phase arrest in cancer cells, significantly reducing their proliferation rates. Furthermore, it has been shown to decrease the secretion of tumor markers such as alpha-fetoprotein (α-FP), indicating its role in tumor growth inhibition.

Anti-inflammatory Activity

In addition to its anticancer properties, isoxazole derivatives are also recognized for their anti-inflammatory activities. Compounds similar to this compound have demonstrated selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes:

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | 0.95 |

This selectivity suggests that the compound may be useful in treating inflammatory diseases while minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of isoxazole derivatives in clinical settings:

- Acute Myeloid Leukemia (AML) : A study involving N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives demonstrated significant cytotoxicity against FLT3-mutant AML cells, suggesting that similar isoxazole compounds could be developed for targeted cancer therapies.

- Prostate Cancer : Isoxazole compounds have been studied for their antiandrogenic properties, showing promise in inhibiting androgen receptor activity in prostate cancer models.

Properties

CAS No. |

203718-13-2 |

|---|---|

Molecular Formula |

C9H6FNO2 |

Molecular Weight |

179.15 g/mol |

IUPAC Name |

5-(3-fluorophenyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-1-2-6(4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |

InChI Key |

BJSSJWNXGQKMKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=O)NO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.